2-(4-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused heterocyclic core with a ketone group at position 2. The structure includes a 4-chlorophenyl moiety attached to the acetamide chain and a 2-fluorobenzyl substituent at position 5 of the pyrazolo-pyrimidine scaffold.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5O2/c23-17-7-5-15(6-8-17)11-20(30)25-9-10-29-21-18(12-27-29)22(31)28(14-26-21)13-16-3-1-2-4-19(16)24/h1-8,12,14H,9-11,13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXPWWTZMLLPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 373.86 g/mol. The structure consists of a chlorophenyl group, a fluorobenzyl moiety, and a pyrazolo-pyrimidine core.
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClFN3O |
| Molecular Weight | 373.86 g/mol |
| CAS Number | 537663-74-4 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of similar pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.
- Mechanism of Action : The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation. Compounds similar to the one have demonstrated significant inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
- Case Studies : In one study, derivatives were tested for their ability to reduce inflammation in carrageenan-induced paw edema models in rats. The most potent compounds exhibited ED50 values around 8.23 μM, demonstrating their potential as anti-inflammatory agents .
Anticancer Activity
The anticancer properties of pyrazolo[3,4-d]pyrimidines have also been explored extensively.
- In Vitro Studies : Compounds within this class have shown activity against various cancer cell lines, including colon and breast cancer cells. For instance, derivatives demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against HCT-116 and T47D cell lines respectively .
- Mechanism : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds.
- Substituent Effects : The presence of electron-withdrawing groups such as chlorine and fluorine has been associated with enhanced potency against COX enzymes and cancer cells. For example, compounds with para-substituted phenyl groups showed improved COX-2 selectivity .
- Core Structure Influence : Modifications on the pyrazolo-pyrimidine core can significantly affect biological activity. Variations in substituents on the nitrogen atoms or carbon backbone can lead to different pharmacological profiles.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and related pyrazolo[3,4-d]pyrimidinone derivatives:
Structural and Functional Insights:
In contrast, the 4-methylbenzyl group in provides electron-donating effects, which may alter binding kinetics . Chlorine vs.
Linker Variations :
- The ethyl linker in the target compound offers greater rotational freedom than the direct acetamide attachment in , possibly enhancing conformational adaptability during target binding .
The target compound’s 2-fluorobenzyl group may mimic ATP’s adenine ring, a common feature in kinase inhibitors .
Computational Modeling:
- Tools like AutoDock4 () and Multiwfn () could predict binding affinities and electron-density distributions.
Q & A
Q. Example Workflow :
Screening : Plackett-Burman design identifies critical parameters.
Optimization : Central Composite Design (CCD) refines conditions.
Validation : Confirmatory runs within ±5% error margin.
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO:PBS (10:90 v/v) or cyclodextrin-based formulations to achieve ≥1 mM solubility .
- Protonation State Adjustment : Modify pH to ionize the acetamide group (pKa ~8.5), enhancing aqueous solubility .
- Structural Analogues : Introduce sulfonate or phosphate groups to the phenyl ring while monitoring activity retention (e.g., IC50 shifts <2-fold) .
Basic: What safety protocols are essential for handling halogenated intermediates?
Methodological Answer:
- Ventilation : Use fume hoods for reactions involving 4-chlorophenyl or 2-fluorobenzyl groups to avoid inhalation .
- Waste Management : Halogenated byproducts (e.g., Cl−/F− ions) require neutralization with Ca(OH)2 before disposal .
- PPE : Nitrile gloves and lab coats prevent dermal exposure, which can cause dermatitis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
